molecular formula C19H21ClN2O2 B14169101 3-chloro-4-ethoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide CAS No. 432012-22-1

3-chloro-4-ethoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B14169101
CAS No.: 432012-22-1
M. Wt: 344.8 g/mol
InChI Key: HLYSCEBNLVIYCF-UHFFFAOYSA-N
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Description

3-chloro-4-ethoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide is a synthetic organic compound that features a benzamide core structure. This compound is characterized by the presence of a chloro group at the 3-position, an ethoxy group at the 4-position, and a pyrrolidinyl group attached to the phenyl ring. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-ethoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Nitration and Reduction: The starting material, 3-chloro-4-ethoxybenzoic acid, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.

    Amide Formation: The amine is then reacted with 4-(pyrrolidin-1-yl)benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-ethoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloro group can be reduced to a hydrogen atom, forming a dechlorinated product.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-chloro-4-ethoxybenzoic acid.

    Reduction: Formation of 4-ethoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide.

    Substitution: Formation of 3-azido-4-ethoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide.

Scientific Research Applications

3-chloro-4-ethoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-4-ethoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The pyrrolidinyl group is known to enhance binding affinity to certain receptors, potentially modulating their activity. The compound may act as an agonist or antagonist, depending on the receptor type and the biological context. The exact pathways involved can vary, but they often include modulation of signal transduction pathways and alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide
  • 3-ethoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide
  • 3-chloro-4-methoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide

Uniqueness

3-chloro-4-ethoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and ethoxy groups on the benzamide core allows for versatile chemical modifications and potential therapeutic applications.

Properties

CAS No.

432012-22-1

Molecular Formula

C19H21ClN2O2

Molecular Weight

344.8 g/mol

IUPAC Name

3-chloro-4-ethoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide

InChI

InChI=1S/C19H21ClN2O2/c1-2-24-18-10-5-14(13-17(18)20)19(23)21-15-6-8-16(9-7-15)22-11-3-4-12-22/h5-10,13H,2-4,11-12H2,1H3,(H,21,23)

InChI Key

HLYSCEBNLVIYCF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3)Cl

Origin of Product

United States

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